molecular formula C12H11NO3S B8685366 Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate

Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate

Cat. No. B8685366
M. Wt: 249.29 g/mol
InChI Key: YXPNRKGSVWMZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(hydroxy(thiazol-2-yl)methyl)benzoate

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-[hydroxy(1,3-thiazol-2-yl)methyl]benzoate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-8(3-5-9)10(14)11-13-6-7-17-11/h2-7,10,14H,1H3

InChI Key

YXPNRKGSVWMZFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromothiazole (2.72 ml, 30.5 mmol) was taken up in THF (60 ml) and cooled to −20° C. Isopropylmagnesium chloride (16.00 ml, 32.0 mmol) was added drop wise. After stirring for 1 h (−10° C. to 0° C.), the reaction was cooled to −78° C., and methyl 4-formylbenzoate (5.50 g, 33.5 mmol) in THF (10 ml) was added drop wise. The reaction was stirred for 30 min at −78° C., then warmed to room temperature. After 1 h at room temperature, the reaction was quenched with aqueous saturated NH4Cl and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (10-75% EtOAc/hexanes) to provide methyl 4-[hydroxy(1,3-thiazol-2-yl)methyl]benzoate (7.29 g, 29.2 mmol, 96% yield) as an off-white solid. MS ESI: [M+H]+ m/z 250.0.
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.